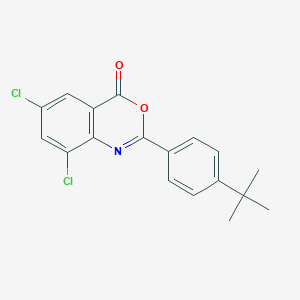

2-(4-(Tert-butyl)phenyl)-6,8-dichloro-4H-3,1-benzoxazin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Properties of Polyamides

Research by Hsiao et al. (2000) focused on the synthesis of polyamides using derivatives related to the specified chemical structure. These polyamides exhibit high thermal stability, solubility in various solvents, and can form transparent, flexible films, suggesting their potential in material science and engineering applications (Hsiao, Yang, & Chen, 2000).

Nucleophilic Substitutions and Radical Reactions

Jasch et al. (2012) discussed the versatility of tert-butyl phenylazocarboxylates in synthetic organic chemistry, highlighting their utility in nucleophilic substitutions and radical reactions. These reactions pave the way for modifications of the benzene ring, showcasing the compound's potential in creating diverse organic molecules (Jasch, Höfling, & Heinrich, 2012).

Sterically Encumbered Systems for Phosphorus Centers

Research by Shah et al. (2000) explored the synthesis of compounds with two low-coordinate phosphorus centers bridged by a phenylene unit. The sterically demanding ligands derived from similar structures to the specified chemical highlight potential applications in the development of novel materials with unique properties (Shah, Concolino, Rheingold, & Protasiewicz, 2000).

Photochemical and Thermal Synthesis of Polypyridine Ruthenium(II) Complexes

The study by Bonnet et al. (2003) on the synthesis of [Ru(tpy)(phen)L]2+ complexes reveals the impact of monodentate ligands on the properties of these complexes. This research demonstrates the chemical's relevance in the synthesis of coordination compounds, which could have implications in catalysis and materials science (Bonnet, Collin, Gruber, Sauvage, & Schofield, 2003).

Regioselective A-Ring Chlorination

The work by Kaye and Mphahlele (1994) on the regioselective A-ring chlorination of benzodiazepine analogues illustrates the chemical's potential in organic synthesis, specifically in the modification of complex organic structures (Kaye & Mphahlele, 1994).

Neuroprotective Activity of Benzoxazine Antioxidants

Largeron et al. (2001) investigated the neuroprotective activity of benzoxazine antioxidants, demonstrating their potential therapeutic applications. Such compounds show promise in protecting against brain damage and could be explored further for their benefits in neurological disorders (Largeron, Mesplès, Gressens, Cecchelli, Spedding, Le Ridant, & Fleury, 2001).

作用機序

Target of Action

Compounds with similar structures have been found to exhibit antifungal, antioxidant, and cancer-fighting properties .

Mode of Action

Similar compounds have been reported to suppress oxidation, prevent material degradation and disintegration, neutralize free radicals, and reduce reactive oxygen species production . These actions make such compounds valuable in stabilizing various compounds and enhancing the durability and endurance of materials like plastics, rubber, and polymers .

Biochemical Pathways

Compounds with similar structures have been found to exert significant inhibitory activity on monoamine oxidase (mao) in vitro and in vivo, with little effect on acetylcholinesterase (ache) activity . This suggests that these compounds may affect the deamination of biogenic amines in the nervous system, possibly through inhibitory effects on MAO or MAO-like enzymes .

Pharmacokinetics

Similar compounds have been reported to exhibit in vivo efficacy at certain oral doses , suggesting potential oral bioavailability.

Result of Action

Similar compounds have been reported to exhibit fungicidal activity against certain fungi and cytotoxic activity against certain cancer cell lines .

Action Environment

Similar compounds have been found to be used as non-discolouring antioxidants in many polymeric products, suggesting that they may be stable under a variety of environmental conditions .

特性

IUPAC Name |

2-(4-tert-butylphenyl)-6,8-dichloro-3,1-benzoxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2NO2/c1-18(2,3)11-6-4-10(5-7-11)16-21-15-13(17(22)23-16)8-12(19)9-14(15)20/h4-9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLJOCRBBIWROZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3Cl)Cl)C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-6-bromo-2-[(3-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2941137.png)

![1-([2,3'-Bifuran]-5-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B2941139.png)

![2-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2941154.png)

![6-[5-[2-(Benzimidazol-1-yl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2941155.png)

![{[(2-Methylpropyl)carbamoyl]amino}(phenyl)acetic acid](/img/structure/B2941156.png)

![(7-Methoxy-1-benzofuran-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B2941157.png)

![6-chloro-N-[(1,2-oxazol-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B2941158.png)